molecular formula C4H4INO B1306212 4-Iodo-5-methylisoxazole CAS No. 7064-38-2

4-Iodo-5-methylisoxazole

Cat. No. B1306212
CAS RN: 7064-38-2
M. Wt: 208.99 g/mol
InChI Key: NFLDXKDDDKVRSN-UHFFFAOYSA-N
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Description

4-Iodo-5-methylisoxazole is a chemical compound with the molecular formula C4H4INO . It has a molecular weight of 208.99 and is commonly used in laboratory chemicals .


Molecular Structure Analysis

The IUPAC name for 4-Iodo-5-methylisoxazole is 4-iodo-5-methylisoxazole . The InChI code is 1S/C4H4INO/c1-3-4(5)2-6-7-3/h2H,1H3 .


Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Physical And Chemical Properties Analysis

4-Iodo-5-methylisoxazole is a solid substance . It has a boiling point of 27-28 degrees Celsius . The compound should be stored at a temperature between 2-8 degrees Celsius .

Scientific Research Applications

Organic Synthesis

4-Iodo-5-methylisoxazole is an important class of aromatic heterocycles. It’s used in modern organic synthesis due to its high reactivity and versatility . The compound can undergo various transformations, including cross-coupling reactions, which are a powerful tool of modern organic synthesis .

Medicinal Chemistry

In the field of medicinal chemistry, 4-Iodo-5-methylisoxazole is used as a building block for the synthesis of more complex molecules . It’s particularly useful in the creation of highly functionalized isoxazoles .

Creation of Liquid Crystalline Materials

Isoxazoles, including 4-Iodo-5-methylisoxazole, have been used in the creation of materials exhibiting liquid crystalline properties . These materials have potential applications in various fields, including electronics and photonics.

Synthesis of Combinatorial Libraries

4-Iodo-5-methylisoxazole is used in the synthesis of combinatorial libraries of new heterocyclic compounds . These libraries are valuable resources in drug discovery and development.

Cardiovascular and Antithrombotic Agents

There’s potential for 4-Iodo-5-methylisoxazole to be used in the development of cardiovascular and antithrombotic agents . For example, a combinatorial library of previously unknown 5-amino-3-aryl-4-methoxycarbonylisoxazoles and 5-amino-4-aminocarbonyl-3-arylisoxazoles was obtained by the interaction of 5-chloroisoxazoles with cyclic secondary amines .

Proteomics Research

4-Iodo-5-methylisoxazole is also a specialty product for proteomics research applications . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Safety and Hazards

4-Iodo-5-methylisoxazole is classified under the GHS07 hazard class . It may cause skin irritation, and may be harmful if absorbed through the skin . Ingestion may cause irritation of the digestive tract and may be harmful if swallowed . Inhalation may cause respiratory tract irritation and may be harmful if inhaled .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significance, it is imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles is a promising future direction .

properties

IUPAC Name

4-iodo-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4INO/c1-3-4(5)2-6-7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLDXKDDDKVRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383683
Record name 4-Iodo-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-5-methylisoxazole

CAS RN

7064-38-2
Record name 4-Iodo-5-methylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7064-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodo-5-methyl-1,2-oxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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